(2-(Methylsulfinyl)phenyl)boronic acid
Overview
Description
Boronic acids are a class of compounds known for their versatility in organic synthesis and material science. They are particularly valued for their ability to form reversible covalent bonds with 1,2-diols and amines, which makes them useful in various chemical reactions and as building blocks for complex molecular structures . While the provided papers do not directly discuss (2-(Methylsulfinyl)phenyl)boronic acid, they offer insights into the general behavior and applications of phenylboronic acids and related compounds, which can be extrapolated to understand the properties and potential uses of the compound .
Synthesis Analysis
The synthesis of boronic acids often involves the use of organoboron reagents and can be tailored to introduce various functional groups at the ortho, meta, or para positions of the phenyl ring. For example, the ortho-substituent on phenylboronic acids has been shown to play a crucial role in catalytic processes, such as the dehydrative condensation between carboxylic acids and amines . Although the papers do not provide a specific synthesis route for (2-(Methylsulfinyl)phenyl)boronic acid, the methodologies discussed could potentially be adapted for its synthesis, considering the influence of substituents on the reactivity of the boronic acid.
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by the presence of a trivalent boron atom connected to an aromatic ring and hydroxyl groups. The substituents on the phenyl ring can significantly affect the compound's reactivity and the formation of supramolecular structures. For instance, the introduction of an aminophosphonic acid group into a boronic acid has been studied to explore new applications, indicating that the molecular structure of boronic acids can be intricately modified to achieve desired properties .
Chemical Reactions Analysis
Phenylboronic acids participate in a variety of chemical reactions, including free-radical processes, where they can act as surrogates for other reagents, such as tin . They are also involved in reversible condensation reactions to form macrocycles, cages, and polymers . The reactivity of boronic acids with diols to form cyclic boronate esters is a cornerstone of their utility in building pH-responsive supramolecular architectures in water . These reactions are influenced by the electronic and steric effects of substituents on the phenyl ring, which would also be relevant for (2-(Methylsulfinyl)phenyl)boronic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids, such as solubility, stability, and reactivity, are closely related to their molecular structure. The presence of electron-withdrawing or electron-donating groups can alter these properties significantly. For example, the ortho-substituent on a phenylboronic acid can prevent the coordination of amines to the boron atom, thus affecting the compound's reactivity in catalytic amidation reactions . The stability of boronic acids in various pH conditions is another critical property, as it determines their behavior in aqueous environments and their suitability for applications in biological systems .
Scientific Research Applications
Catalysis in Chemical Synthesis :
- 2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, has been found to be an effective catalyst for dehydrative amidation between carboxylic acids and amines. This catalyst is useful for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
Protective Groups for Diols :
- Another related compound, 2,6-bis(trifluoromethyl)phenyl boronic acid, serves as a recoverable and reusable protective agent for diols, useful in the synthesis of complex organic molecules including natural products with anti-angiogenic activities (Shimada et al., 2018).
Selective Fluorescent Chemosensors :
- Boronic acids, including phenyl boronic acids, have been utilized in developing fluorescent sensors for probing carbohydrates and bioactive substances. This is important for disease prevention, diagnosis, and treatment (Huang et al., 2012).
Supercritical Fluid Chromatography :
- Boronic ester derivatives, formed with methyl-, butyl-, and phenyl-boronic acids, have applications in supercritical fluid chromatography, particularly for recognizing compounds like ecdysteroids in insect and plant extracts (Shim, Wilson, & Morgan, 1993).
Biomedical Applications :
- Boronic acid-containing polymers have shown promise in various biomedical applications, including the treatment of diseases like HIV, obesity, diabetes, and cancer. These polymers are known for their unique reactivity, solubility, and responsive nature (Cambre & Sumerlin, 2011).
Sensing Applications :
- Boronic acids are increasingly utilized in various sensing applications due to their interactions with diols and strong Lewis bases. This includes applications in biological labeling, protein manipulation, and the development of therapeutics (Lacina, Skládal, & James, 2014).
Drug Delivery Systems :
- The development of boronic acid-containing drugs, like bortezomib, a boronic acid derivative known as a potent proteasome inhibitor, has been facilitated by using polymeric carriers for stable encapsulation and on-target drug release (Kim, Suzuki, & Nagasaki, 2020).
Safety And Hazards
Future Directions
Boronic acids, including “(2-(Methylsulfinyl)phenyl)boronic acid”, are increasingly being seen in approved drugs . Given their importance in synthetic chemistry and their potential in drug design, the relevance of extending the studies with boronic acids in medicinal chemistry is reinforced . This could lead to the discovery of new promising drugs in the future .
properties
IUPAC Name |
(2-methylsulfinylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3S/c1-12(11)7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHORKVSBWZGTEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378528 | |
Record name | [2-(Methanesulfinyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Methylsulfinyl)phenyl)boronic acid | |
CAS RN |
850567-97-4 | |
Record name | B-[2-(Methylsulfinyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850567-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(Methanesulfinyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Methylsulfinyl)phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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